molecular formula C10H10O2 B1211090 trans-Styrylacetic acid CAS No. 2243-53-0

trans-Styrylacetic acid

Cat. No.: B1211090
CAS No.: 2243-53-0
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Investigations

Significance in Modern Chemical and Biological Sciences

In modern scientific research, trans-styrylacetic acid is recognized for its versatile applications. chemimpex.com It serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. lookchem.comchemimpex.com Its unique structure, featuring both a phenyl group and an unsaturated carboxylic acid chain, allows it to participate in a variety of chemical reactions. chemimpex.com This has made it a key building block in the production of pharmaceuticals, agrochemicals, and specialty polymers. lookchem.comchemimpex.com

In the biological sciences, this compound has been investigated for its potential therapeutic properties. lookchem.com It has shown inhibitory effects against certain enzymes and has been studied for its role in various cellular pathways. chemicalbook.comsigmaaldrich.combiosynth.com Research has explored its potential as an anti-inflammatory, anti-tumor, and anti-oxidant agent, making it a compound of interest for future drug development. lookchem.com

Chemical and Physical Properties

This compound possesses a distinct set of physical and chemical properties that are central to its use in research and industry.

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
Melting Point84-86 °C
Boiling Point302 °C (estimate)
Flash Point215.8 °C
Density1.0613 g/cm³ (rough estimate)
AppearanceWhite to yellow-brown crystalline powder or needles
SolubilityInsoluble in water

Data sourced from multiple references. lookchem.comchemicalbook.combiosynth.com

Research Applications

The unique characteristics of this compound have led to its application in diverse areas of scientific inquiry.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of a wide array of organic compounds. lookchem.com Its reactivity allows for its use in various chemical transformations, including palladium-catalyzed α-arylation reactions to form intermediates for biologically active compounds. acs.org It has also been employed in the synthesis of derivatives with potential applications in medicinal chemistry, such as in the development of anti-leishmanial agents and hypocholesterolemic compounds. acs.orgmdpi.com

Biochemical and Medicinal Chemistry Research

In the realm of biochemistry, this compound has been identified as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme involved in the activation of certain neuropeptides. chemicalbook.comsigmaaldrich.com Studies have shown that it can selectively inhibit this enzyme in different species and tissues.

Furthermore, research has indicated that this compound may possess anti-tumor properties. lookchem.combiosynth.com It has been observed to selectively modulate signaling pathways, such as the p38 MAPK and JNK pathways, which are critical for cell proliferation and apoptosis in cancer cells. smolecule.com It has also been shown to inhibit the growth of tumorigenic cells without affecting non-tumorigenic cells. biosynth.comnih.gov The compound is also a component of the phenylacetyl-CoA catabolon, a metabolic pathway with broad biotechnological applications. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXFXNEYIHJST-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959161
Record name trans-Styrylacetic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-58-5, 2243-53-0
Record name (3E)-4-Phenyl-3-butenoic acid
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Record name trans-Styrylacetic acid
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Record name 4-phenyl-3-butenoic acid
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Record name 3-Butenoic acid, 4-phenyl-, (3E)
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Record name 3-BUTENOIC ACID, 4-PHENYL-, (3E)-
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Synthetic Methodologies and Catalytic Approaches for Trans Styrylacetic Acid

Transition Metal-Catalyzed Synthesis

Transition metals play a pivotal role in the construction and derivatization of the trans-styrylacetic acid framework. Catalytic systems based on palladium, cobalt, and copper have been developed, each with unique advantages in terms of substrate scope, efficiency, and reaction mechanism.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound is multifaceted, encompassing both the modification of the pre-formed acid and the construction of its core structure.

A significant advancement in the functionalization of styrylacetic acid is the palladium-catalyzed α-arylation. Researchers have developed a deprotonative cross-coupling process (DCCP) that enables the direct arylation of carboxylic acids, a traditionally challenging substrate class. This method has been explicitly extended to this compound.

The process involves the use of a palladium catalyst to couple aryl bromides and chlorides at the α-position of the carboxylic acid. This reaction proceeds via the formation of a dienolate intermediate, which is generated through a reversible deprotonation of the carboxylate. This approach circumvents the need for strong, irreversible bases like lithium diisopropylamide (LDA) or Grignard reagents, which are often required for double deprotonation. The reaction tolerates a wide array of functional groups on the aryl halide partner, including both electron-donating and electron-withdrawing groups, as well as sterically demanding substrates. Yields for this transformation are generally good, ranging from 53% to 93%. This protocol provides a direct route to intermediates for biologically active compounds. orgsyn.orgwikipedia.org

Table 1: Scope of Palladium-Catalyzed α-Arylation of Styrylacetic Acid This interactive table summarizes the yield of the α-arylation reaction with various aryl halides.

Aryl Halide Yield (%)
4-Bromotoluene 93
4-Bromoanisole 85
2-Bromotoluene 75
1-Bromo-4-(tert-butyl)benzene 88
4-Chlorotoluene 65
1-Chloro-4-methoxybenzene 53

Beyond functionalization, palladium-catalyzed cross-coupling reactions are fundamental to constructing the carbon skeleton of this compound itself. Two prominent methods for this purpose are the Heck reaction and the Suzuki-Miyaura coupling. libretexts.orgyoutube.com

The Heck reaction provides a direct pathway by coupling an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with an alkene that has a carboxylic acid group, such as a derivative of 3-butenoic acid. youtube.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. A key advantage of the Heck reaction is its frequent high stereoselectivity for the trans isomer, which is desirable for the synthesis of this compound, arising from steric considerations in the transition state. youtube.com

The Suzuki-Miyaura coupling offers an alternative route, coupling an arylboronic acid (e.g., phenylboronic acid) with a halo-substituted butenoic acid derivative (e.g., ethyl 4-bromo-3-butenoate). wikipedia.orglibretexts.org The catalytic cycle also proceeds through oxidative addition, but the key step is transmetalation, where the organic group is transferred from boron to the palladium center, followed by reductive elimination to form the C-C bond. libretexts.org The Suzuki reaction is renowned for its mild conditions and high tolerance of various functional groups. udel.edu

Cobalt-Catalyzed Carboxylation of Terminal Alkenes to trans-Styrylacetic Acids

Earth-abundant cobalt has emerged as a sustainable alternative to precious metals for catalytic transformations. A notable application is the light-promoted carboxylation of terminal alkenes to generate carboxylic acids. This method is directly applicable to the synthesis of styrylacetic acid derivatives from corresponding styrenes.

The reaction uses an inexpensive and unmodified cobalt carbonyl catalyst under low pressure and mild conditions. semanticscholar.org This process, a type of hydroxycarbonylation, demonstrates a broad substrate scope with respect to both the alkene and the alcohol (for related alkoxycarbonylation), making it a versatile tool for preparing carboxylic acids. semanticscholar.org When applied to a terminal alkene like styrene (B11656), this cobalt-catalyzed reaction can introduce a carboxylic acid moiety, providing a direct route to the target acid structure.

Mechanistic studies of cobalt-catalyzed reactions provide insight into the formation of this compound. While the exact mechanism for every specific reaction varies, general principles have been established. Many cobalt-catalyzed C-H functionalization and carboxylation reactions are believed to proceed through a Co(I)/Co(III) catalytic cycle. youtube.com

In a plausible pathway for alkene carboxylation, a cobalt-hydride species ([Co]-H) is often proposed as the active catalyst. uwindsor.ca The cycle may commence with the insertion of the alkene (e.g., styrene) into the cobalt-hydride bond. Subsequent insertion of carbon monoxide (CO) into the resulting cobalt-alkyl bond forms a cobalt-acyl intermediate. The final step involves hydrolysis or reaction with an alcohol, which cleaves the acyl group to yield the carboxylic acid (or ester) and regenerates the active cobalt catalyst for the next cycle. Theoretical investigations of related cobalt-catalyzed reactions support pathways involving steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov

Copper-Catalyzed Reactions for this compound Synthesis

Copper, being an inexpensive and abundant metal, is an attractive catalyst for organic synthesis. While a direct, single-step copper-catalyzed synthesis of this compound from simple precursors is not extensively documented, related transformations highlight the potential of this approach.

One relevant example is the copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes. nih.gov This reaction introduces both an amino group and a carbonyl group across a double bond. It demonstrates the ability of a copper catalyst to facilitate the carbonylation of an alkene with carbon monoxide to form a carboxylic acid derivative. nih.gov Although this specific protocol yields β-amino acid derivatives rather than the target this compound, it establishes a proof of concept. The underlying principle of activating an alkene with a copper catalyst for subsequent carbonylation could potentially be adapted for the direct synthesis of this compound by selecting appropriate starting materials and reaction conditions that favor hydroxycarbonylation over amino-alkoxycarbonylation.

Rhodium-Catalyzed Cycloadditions Involving this compound Derivatives

Rhodium-catalyzed cycloaddition reactions represent a powerful tool for the construction of cyclic molecules. titech.ac.jpnih.gov These reactions, such as [2+2+1] and [2+2+2] cycloadditions, are known for their efficiency and ability to create complex carbocyclic and heterocyclic frameworks. titech.ac.jpnih.gov In the context of this compound, its derivatives could potentially serve as substrates in these transformations, leading to novel and structurally diverse products.

While direct examples of rhodium-catalyzed cycloadditions specifically employing this compound derivatives are not extensively documented in the reviewed literature, the general principles of these reactions suggest their applicability. For instance, the double bond in the styryl group could participate as a 2π-component in cycloadditions. A rhodium(I) catalyst, often in conjunction with a chiral ligand like (R)-BINAP or (R)-Segphos for asymmetric synthesis, could coordinate with the alkene and other unsaturated partners, such as alkynes or allenes, to initiate the cycloaddition cascade. titech.ac.jpchem-station.com This would lead to the formation of a rhodacyclopentene intermediate, which could then undergo further reactions to yield the final cycloadduct. titech.ac.jp The development of such reactions would provide a novel route to complex molecules derived from this compound.

Oxidative Synthesis Pathways to this compound

Oxidative methods provide another avenue for the synthesis of carboxylic acids, including this compound. One plausible, though less direct, approach involves the oxidative cleavage of a larger molecule containing the necessary carbon skeleton. For example, a precursor molecule with a C(OH)-C bond could undergo oxidative cleavage to yield the desired carboxylic acid. nih.gov

A more direct method would involve the oxidation of a corresponding aldehyde or alcohol. For instance, trans-4-phenyl-3-buten-1-ol could be oxidized to this compound. Various oxidizing agents can be employed for such transformations, and the choice of reagent would depend on the specific substrate and desired selectivity. Catalytic systems, such as those based on iron nitrate (B79036) in the presence of an oxygen source, have been shown to be effective for the oxidative cleavage of C-C bonds in other contexts and could potentially be adapted for the synthesis of this compound from suitable precursors. nih.gov

Acid-Catalyzed Reactions in this compound Synthesis

Acid catalysis plays a crucial role in many organic transformations, including isomerizations and cyclizations. In the context of this compound synthesis, acid catalysts could be employed to isomerize a related compound, such as a cis-isomer or a constitutional isomer, to the desired trans-product. The mechanism of such a reaction would likely involve the protonation of the double bond or the carbonyl group, leading to a carbocationic intermediate that can then rearrange to the thermodynamically more stable trans-isomer. youtube.com

While specific literature detailing the acid-catalyzed synthesis of this compound is not abundant, the principles of acid catalysis in similar systems are well-established. rsc.orgresearchgate.net For example, Brønsted or Lewis acids could facilitate the conversion of a precursor like 4-phenyl-2-butenoic acid to this compound through a series of protonation and deprotonation steps. The choice of acid and reaction conditions would be critical to control the selectivity and yield of the desired product.

Asymmetric Synthesis and Enantioselective Approaches to this compound Derivatives

The development of asymmetric methods to access enantiomerically enriched derivatives of this compound is of significant interest for the synthesis of chiral molecules.

A notable application of asymmetric synthesis involving this compound is the tandem Shi epoxidation and in situ lactonization to produce chiral γ-lactones. thieme-connect.com This method has been successfully used in the synthesis of the unit A building block of cryptophycin-39. thieme-connect.com The Shi epoxidation employs a fructose-derived chiral ketone as a catalyst and an oxidizing agent like potassium peroxymonosulfate (B1194676) (Oxone) to asymmetrically epoxidize the double bond of the this compound. wikipedia.orgharvard.eduorganic-chemistry.org The reaction proceeds through a chiral dioxirane (B86890) intermediate. wikipedia.orgharvard.edu The resulting epoxide then undergoes an intramolecular cyclization, driven by the carboxylic acid moiety, to form the corresponding 4-hydroxy-5-phenyl-tetrahydrofuran-2-one. thieme-connect.com

This reaction demonstrates high stereoselectivity, providing a reliable method for the synthesis of enantiomerically pure lactones from this compound and its substituted analogues. thieme-connect.com

SubstrateProductCatalystYield (%)Enantiomeric Excess (ee %)
This compound(3R,4R,5S)-4-Hydroxy-5-phenyl-tetrahydrofuran-2-oneShi Catalyst70-74>95

Table 1: Asymmetric Shi Epoxidation and Lactonization of this compound. thieme-connect.com

Another important asymmetric application is the synthesis of trans-β-lactams (azetidinones) from the methyl ester of this compound. researchgate.net This reaction involves the formation of a zinc enolate of the ester, which then reacts with an imine in a [2+2] cycloaddition, often referred to as a Reformatsky-type reaction. researchgate.netiitk.ac.in The use of zinc enolates has been shown to provide excellent diastereoselectivity and good enantioselectivity in the formation of trans-azetidinones. researchgate.net

The reaction yields are generally high, and the stereochemical outcome can be controlled to produce specific diastereomers and enantiomers. This method provides a valuable route to chiral β-lactams, which are important structural motifs in many biologically active compounds. researchgate.net

Ester EnolateImineProductDiastereomeric RatioEnantiomeric Excess (ee %)Yield (%)
Zinc enolate of methyl trans-styrylacetateVarious iminestrans-3-Styryl-2-azetidinones>95:564-91.5High

Table 2: Diastereo- and Enantioselective Synthesis of Azetidinones. researchgate.net

Electrochemical Synthesis and Carboxylation Applications of this compound

Electrochemical methods offer a green and sustainable alternative for the synthesis of carboxylic acids. The electrochemical carboxylation of styrene with carbon dioxide is a direct route to produce this compound (also known as 3-phenylpropanoic acid derivatives). nih.govnih.govresearchgate.net This process typically involves the reduction of styrene at a cathode in the presence of CO2. beilstein-journals.org

The reaction can be controlled to favor either mono- or dicarboxylation. For the synthesis of this compound, a β-selective hydrocarboxylation is desired. nih.govnih.gov This can be achieved by using a suitable proton source, such as water, in the electrolyte. nih.govnih.gov The mechanism is believed to involve the formation of a radical anion of styrene, which then reacts with CO2. Subsequent protonation leads to the final product. researchgate.net The use of specific electrode materials, such as nickel, and the control of reaction parameters like current density and CO2 pressure are crucial for achieving high selectivity and yield. nih.gov

SubstrateProductKey ConditionsSelectivity
Styrene3-Phenylpropanoic acid (this compound)Ni cathode, water as proton sourceHigh for β-hydrocarboxylation

Table 3: Electrochemical Synthesis of this compound via Styrene Carboxylation. nih.govnih.gov

Electrocatalytic Carboxylation with Carbon Dioxide for Styrylacetic Acid Derivatives

Electrocatalytic carboxylation has emerged as a promising green chemistry approach for the synthesis of carboxylic acids, utilizing the abundant and non-toxic greenhouse gas, carbon dioxide (CO₂), as a carboxylating agent. This method avoids the use of stoichiometric organometallic reagents and harsh reaction conditions often associated with traditional carboxylation methods.

In the context of styrylacetic acid derivatives, the electrocarboxylation of styrene and its analogues has been explored. One notable study demonstrated the use of a nitrogen-coordinated single-atomic copper on a carbon framework (Cu/NC) as an electrocatalyst for the carboxylation of styrene. researchgate.net This system efficiently activated CO₂ for nucleophilic attack on styrene, leading to the formation of phenylsuccinic acid, a dicarboxylic acid derivative of styrylacetic acid. The reaction exhibited high Faradaic efficiency (92%) and near-100% selectivity for phenylsuccinic acid, showcasing the potential of designing specific electrocatalysts for CO₂ activation. researchgate.net The process operates at ambient temperature and pressure, highlighting its potential for sustainable chemical synthesis.

Another electrochemical approach involves the β-selective hydrocarboxylation of styrene using CO₂ and water. This method allows for precise control over the reaction selectivity, favoring the formation of 3-phenylpropanoic acid, an isomer of styrylacetic acid, over dicarboxylation products. organic-chemistry.org The use of water as a proton source was found to be crucial for enhancing the selectivity towards monocarboxylation. organic-chemistry.org These electrochemical methods represent a significant step towards the direct and environmentally benign synthesis of styrylacetic acid and its valuable derivatives.

Catalyst/SystemSubstrateProductKey Features
Nitrogen-coordinated single-atomic copper (Cu/NC)StyrenePhenylsuccinic acidHigh Faradaic efficiency (92%); ~100% product selectivity; Ambient conditions. researchgate.net
Electrochemical cell with water as proton sourceStyrene3-Phenylpropanoic acidβ-selective hydrocarboxylation; Controllable site selectivity. organic-chemistry.org

Convergent Paired Electrolyses in C-C Bond Formation for Styrylacetic Acid Analogues

Convergent paired electrolysis is an advanced electrochemical strategy that maximizes atom economy and energy efficiency by utilizing both the anode and cathode to generate reactive intermediates that subsequently combine to form the desired product. rsc.org This approach is particularly attractive for C-C bond formation, as it can couple two different fragments in a single electrochemical cell.

While a direct convergent paired electrolysis for the synthesis of this compound has not been extensively reported, the principles of this methodology can be applied to construct its analogues. For instance, a nickel-catalyzed convergent paired electrolysis has been developed for the direct arylation of benzylic C-H bonds. rsc.orgnih.gov In this system, the anodic oxidation of a benzylic C-H bond generates a benzylic radical, while the cathodic reduction of an aryl halide produces a nickel-aryl intermediate. These two species then cross-couple to form a C-C bond. nih.gov This strategy could conceivably be adapted for the synthesis of styrylacetic acid analogues by coupling a suitable benzylic precursor with a carboxylated fragment.

The key advantage of convergent paired electrolysis lies in its ability to overcome the limitations of traditional electrolysis, where one of the electrode reactions is often a non-productive, sacrificial process. By designing systems where both half-reactions contribute to the formation of the final product, a more sustainable and efficient synthesis can be achieved.

Reaction TypeKey FeaturesPotential Application to Styrylacetic Acid Analogues
Nickel-catalyzed direct arylation of benzylic C-H bondsCouples anodically generated benzylic radicals with cathodically generated nickel-aryl species. rsc.orgnih.govSynthesis of styrylacetic acid analogues by coupling a benzylic substrate with a carboxylated partner.
Decarboxylative C(sp²)–C(sp³) cross-couplingEmploys readily available alkyl carboxylic acids and C(sp²)-iodides as coupling partners. rsc.orgCould be adapted to couple a styryl iodide with a suitable carboxylic acid precursor.

Photocatalytic Approaches to Carbanion Generation from this compound

Photocatalysis has become a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions using visible light. In the context of this compound, photocatalytic methods can be envisioned for the generation of a carbanion equivalent at the benzylic position, which can then be used in subsequent C-C bond-forming reactions.

While direct carbanion generation from this compound via photocatalysis is a developing area, related transformations provide strong proof-of-concept. For example, the visible-light-mediated direct decarboxylation of carboxylic acids using an acridine (B1665455) photocatalyst is a convenient method for generating carbon-centered radicals. acs.org For an α,β-unsaturated carboxylic acid like this compound, this would initially generate a vinyl radical. However, the principles of photocatalytic activation can be extended to other transformations.

More relevantly, photocatalytic strategies have been developed for the decarboxylative functionalization of α,β-unsaturated carboxylic acids, such as cinnamic acids, which are structurally similar to styrylacetic acid. These reactions often proceed through a radical mechanism, where the photocatalyst facilitates the single-electron transfer from the carboxylate, leading to decarboxylation and the formation of a vinyl radical. rsc.orgacs.orgspringernature.com This radical can then be trapped by various coupling partners. The reverse of this process, a photocatalytic carboxylation, could potentially be used to synthesize styrylacetic acid derivatives. Furthermore, photocatalytic methods for generating carbanions from benzylic C-H bonds have been reported, which could be applied to precursors of this compound. rsc.org

PhotocatalystSubstrate TypeTransformationRelevance to this compound
fac-Ir(ppy)₃Cinnamic acidsStereoselective decarboxylative difluoromethylation. acs.orgDemonstrates photocatalytic activation of α,β-unsaturated carboxylic acids.
Acridine-based photocatalystsCarboxylic acidsDirect decarboxylation to generate carbon-centered radicals. acs.orgA potential pathway for functionalization via radical intermediates.
Metal-free ceramic boron carbon nitrides (BCN)Aromatic and aliphatic carboxylic acidsDecarboxylation and subsequent C-H, C-D, or C-C bond formation. acs.orgOffers a heterogeneous, metal-free approach for activating carboxylic acids.

Alternative Synthetic Routes to this compound

Beyond electrochemical and photocatalytic methods, classical organic reactions remain a cornerstone for the synthesis of this compound and its precursors. The Wittig reaction and its variants are particularly well-suited for the stereoselective formation of the carbon-carbon double bond present in the styryl moiety.

Wittig Reaction Pathways in this compound Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. researchgate.net The reaction is known for its reliability and the high degree of control it offers over the location of the newly formed double bond. For the synthesis of this compound, a common strategy involves the reaction of benzaldehyde (B42025) with a phosphonium ylide derived from an ethyl haloacetate, followed by hydrolysis of the resulting ester.

A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is typically used in this synthesis. researchgate.netfrontiersin.org The presence of the electron-withdrawing ester group stabilizes the ylide, leading to a preference for the formation of the thermodynamically more stable (E)-alkene, which corresponds to the trans isomer of the styrylacetic acid precursor. researchgate.net The reaction is often carried out under mild conditions and can even be performed solvent-free. researchgate.netfrontiersin.org

A popular and often more efficient alternative is the Horner-Wadsworth-Emmons (HWE) reaction. This modification of the Wittig reaction uses a phosphonate (B1237965) ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide, and the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. The HWE reaction also strongly favors the formation of the (E)-alkene, making it an excellent choice for the synthesis of trans-ethyl styrylacetate, which can then be hydrolyzed to this compound.

ReactionReactantsProduct (Precursor to this compound)Key Features
Wittig ReactionBenzaldehyde and (carbethoxymethylene)triphenylphosphoranetrans-Ethyl cinnamate (B1238496) (an ester of a styrylacetic acid analogue)Stereoselective for the (E)-isomer; can be performed solvent-free. researchgate.netfrontiersin.org
Horner-Wadsworth-Emmons ReactionBenzaldehyde and triethyl phosphonoacetatetrans-Ethyl cinnamateHigh (E)-selectivity; easy removal of byproducts; can be performed in green solvents like deep eutectic solvents.
Arsine-mediated Wittig ReactionBenzaldehyde and methyl bromoacetate (B1195939) (with triphenylarsine)trans-Methyl cinnamateHigh yields and stereoselectivity; rapid reaction times at room temperature.

Chemical Reactivity and Derivatization Strategies of Trans Styrylacetic Acid

Reactions at the Carboxylic Acid Moiety of trans-Styrylacetic Acid

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of various functional derivatives such as esters and amides.

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The resulting esters, like the methyl ester of this compound, are important intermediates. For instance, the zinc enolate of methyl trans-styrylacetate has been used in diastereoselective and enantioselective syntheses of β-lactams by reacting it with imines. uu.nl These reactions show high yields and excellent selectivity for the trans-β-lactam product. uu.nl

Amidation reactions transform the carboxylic acid into an amide. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents to facilitate the reaction with an amine. These amide derivatives are of interest in medicinal chemistry; for example, inhibitors of substance P amidation have been studied for their vascular and endothelial actions. sigmaaldrich.com General methods for transamidation, the conversion of one amide to another, can also be applied, often utilizing metal-free conditions or catalysts like iron(III) salts. organic-chemistry.org

Table 1: Examples of Reactions at the Carboxylic Acid Moiety
Reaction TypeReagentsProduct TypeSignificance
EsterificationMethanol, Acid CatalystMethyl trans-styrylacetateIntermediate for β-lactam synthesis uu.nl
AmidationAmine, Coupling AgentN-substituted this compound amideStudied for potential biological activity sigmaaldrich.com

Reactions at the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is susceptible to electrophilic addition and other reactions that modify the alkene functionality, such as epoxidation, reduction, and cyclization.

Epoxidation involves the conversion of the alkene double bond into a three-membered cyclic ether known as an epoxide. pearson.com This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. pearson.com The resulting epoxide of this compound is a highly strained and reactive intermediate, susceptible to ring-opening reactions by various nucleophiles, which can lead to the formation of diols and other difunctionalized compounds. pearson.com The stereochemistry of the starting alkene influences the stereochemistry of the product. Epoxidation of the trans-alkene leads to a corresponding trans-epoxide.

A variety of reagents and catalysts can be employed for epoxidation, including hydrogen peroxide in the presence of catalysts like manganese or methyltrioxorhenium (MTO). organic-chemistry.org The choice of reagent can be crucial for achieving high yields and selectivity, especially with substrates that may be sensitive to the acidic conditions generated by peroxy acids. organic-chemistry.org

The alkene moiety of this compound can be reduced to a saturated carbon-carbon single bond through hydrogenation. This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly used.

The hydrogenation process is analogous to that of similar unsaturated dicarboxylic acids like trans,trans-muconic acid, which is hydrogenated to adipic acid. mdpi.comaidic.it The reaction is believed to occur in a stepwise manner, where the double bond is first reduced to form the saturated alkane. mdpi.comunimi.it Reaction conditions such as temperature, hydrogen pressure, and catalyst choice are critical variables that can be optimized to ensure complete conversion and high product yield. aidic.itunimi.it For example, the hydrogenation of trans,trans-muconic acid has been successfully carried out using a Pt/C catalyst at temperatures around 60°C and a hydrogen pressure of 4 bar. aidic.it

Table 2: Examples of Reactions at the Alkene Moiety
Reaction TypeTypical ReagentsProduct Type
Epoxidationm-CPBA, Peroxy acids youtube.comEpoxide of styrylacetic acid
HydrogenationH₂, Pt/C or Pd/C mdpi.com4-Phenylbutanoic acid

The structure of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems, most notably γ-butyrolactones.

The conversion of styrylacetic acids into γ-butyrolactones is a significant transformation. γ-Butyrolactones are five-membered cyclic esters that are prevalent in natural products and serve as important synthetic intermediates. The formation of a γ-butyrolactone from a γ-hydroxycarboxylic acid often occurs spontaneously upon acidification. nih.gov

For this compound, the cyclization requires the introduction of a hydroxyl group at the γ-position (the carbon attached to the phenyl group). This can be achieved through a sequence of reactions, such as epoxidation of the double bond followed by regioselective ring-opening. Alternatively, methods involving halohydrin formation or other electrophilic additions to the alkene can create a suitable intermediate with a leaving group at the β-position and a nucleophile (the carboxylate) that can perform an intramolecular cyclization to form the lactone ring. The stereochemistry of the substituents on the resulting lactone ring is controlled by the mechanism of the cyclization step.

Cyclization Reactions of this compound and its Derivatives.

Functionalization of the Aromatic Ring in this compound

The structure of this compound, featuring both a carboxylic acid function and an aromatic ring, allows for a variety of chemical modifications. Functionalization of the phenyl group is a key strategy to modulate the molecule's properties.

α-Arylation Reactions of this compound

A notable method for the functionalization of this compound is the palladium-catalyzed α-arylation. This reaction couples this compound with aryl halides, creating a new carbon-carbon bond at the α-position relative to the carboxyl group. Research has demonstrated a successful protocol for this transformation using aryl chlorides and bromides.

This process is significant as this compound presents two potential sites for arylation. However, by selecting the appropriate base, specifically sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), the reaction proceeds with high regioselectivity. The reaction is catalyzed by a palladium acetate/NiXantphos system. Interestingly, the initially formed α-arylated product undergoes an isomerization of the double bond to yield a more conjugated final product nih.gov. This synthetic route is valuable as it provides intermediates that can be used in the synthesis of various biologically active compounds nih.gov.

Parameter Condition Reference
Catalyst 10 mol % Palladium(II) acetate (Pd(OAc)2) nih.gov
Ligand 15 mol % NiXantphos nih.gov
Base Sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) nih.gov
Reactants This compound, Aryl halides (bromides and chlorides) nih.govaspendiscovery.co.uk
Outcome Formation of a conjugated α-arylated product nih.gov

Mechanism-Based Derivatization of this compound for Biological Probes

This compound, also known as 4-phenyl-3-butenoic acid (PBA), has been identified as a mechanism-based inactivator of the enzyme Peptidylglycine α-hydroxylating monooxygenase (PHM) nih.gov. PHM is a copper-dependent monooxygenase that constitutes a key catalytic domain of the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). The PAM enzyme is essential for the biosynthesis of a wide range of peptide hormones and neurotransmitters, making it a significant therapeutic target nih.govnih.gov.

The interaction of this compound with PHM exemplifies a mechanism-based inhibition, where the enzyme processes the inhibitor, leading to its own inactivation. This property makes this compound and its derivatives valuable as chemical probes to study the enzyme's active site and reaction mechanism. It is considered the most potent irreversible, mechanism-based inactivator of PHM currently known researchgate.net.

While the precise details of the inactivation mechanism have been the subject of investigation, it is understood that the process is turnover-dependent. Evidence suggests that the inactivation does not proceed via the formation of an irreversible covalent bond between the inhibitor and the enzyme nih.gov. Instead, it is proposed that a reversible Michael adduct may form with an active site nucleophile. Research has also shown that during the interaction with the enzyme, this compound can undergo radical formation and hydroxylation, yielding alcohol products researchgate.net.

Mechanistic Studies in Chemical Transformations Involving Trans Styrylacetic Acid

Computational Chemistry and Density Functional Theory (DFT) Studies of trans-Styrylacetic Acid

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting reaction outcomes and understanding complex reaction mechanisms without the need for empirical data. nih.govresearchgate.net These methods are instrumental in modeling reaction pathways, calculating the energies of transition states, and predicting the selectivity of chemical reactions. nih.govnih.govfossee.in

While specific DFT studies detailing the synthesis of this compound are not prevalent in the surveyed literature, the application of these theoretical methods can be described. For a given synthesis, DFT calculations can map the potential energy surface from reactants to products. This process involves identifying the lowest energy pathway and, crucially, locating the transition state—the highest energy point along this path. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. fossee.in For instance, in a hypothetical synthesis involving an elimination or coupling reaction to form the double bond of this compound, DFT could be used to compare different potential pathways and determine the most energetically favorable route.

DFT calculations are widely used to accurately predict the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.netchemrxiv.org Reactions involving the double bond of this compound, such as electrophilic additions, could yield different constitutional isomers (regioisomers) or stereoisomers. By calculating the activation energies for the transition states leading to each possible product, researchers can predict which isomer will be formed preferentially. nih.gov For example, the addition of an unsymmetrical reagent like HBr could theoretically add to two different positions on the double bond; DFT can determine the energy barriers for both pathways to predict the major product. This predictive power is crucial for designing efficient and selective synthetic routes. nih.gov

Computational ApplicationInformation Yielded for this compound
Reaction Pathway Mapping Identifies the most probable mechanism for a given transformation by comparing the energy profiles of various potential routes.
Transition State Analysis Calculates the activation energy (ΔG‡), providing insight into reaction rates. Determines the geometry of the transition state.
Intermediate Stability Computes the relative energies of any carbocation, carbanion, or radical intermediates to assess their viability in a proposed mechanism.
Selectivity Prediction Predicts the major regio- or stereoisomer by comparing the activation energies of the pathways leading to each product.

Kinetic and Spectroscopic Investigations of Reaction Mechanisms Involving this compound

Kinetic and spectroscopic studies provide experimental evidence to support or refute proposed reaction mechanisms. Kinetics reveals information about the rate of a reaction and the species involved in the rate-determining step, while spectroscopy allows for the direct observation and characterization of reactants, intermediates, and products. uokerbala.edu.iq

While detailed kinetic studies on reactions of this compound, such as determining rate constants and activation energies, are not extensively documented in readily available literature, the methodologies for such investigations are well-established. mdpi.commdpi.comresearchgate.net Spectroscopic data, however, are fundamental to the compound's characterization. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of this compound and for monitoring the progress of its reactions. nih.gov

Spectroscopic MethodStructural Information for this compound
¹H NMR Determines the number of unique proton environments, their connectivity (via splitting patterns), and chemical environment (chemical shift). Confirms the trans geometry of the double bond through the coupling constant of the vinylic protons.
¹³C NMR Identifies the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the sp² carbons of the phenyl ring and double bond, and the sp³ carbon of the methylene (B1212753) group. nih.gov
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene and aromatic ring. nih.gov
Mass Spectrometry Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. nist.gov

Radical Intermediates and Pathways in this compound Chemistry

The structure of this compound contains allylic hydrogens on the carbon atom adjacent to the C=C double bond. These hydrogens are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized allylic radical. libretexts.orglibretexts.org The stability of this radical intermediate makes radical-mediated reactions a significant pathway in the chemistry of this molecule.

The stability of the allylic radical derived from this compound stems from the delocalization of the unpaired electron across the pi-system. The radical is not localized on the carbon where hydrogen was abstracted but is shared between that carbon and the terminal carbon of the double bond. This resonance stabilization lowers the bond dissociation energy of the allylic C-H bond, making it the preferred site for radical initiation. libretexts.org A common reagent used to achieve allylic halogenation via a radical mechanism is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. libretexts.org

The general mechanism for a radical allylic substitution on this compound would proceed through the following steps:

Initiation: A radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from this compound, forming HBr and the resonance-stabilized allylic radical. This radical then reacts with Br₂ (formed in situ from NBS) to yield the brominated product and a new bromine radical, which continues the chain.

Termination: Two radical species combine to end the chain reaction.

Chiral Induction and Stereochemical Control in this compound Reactions

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a central goal in modern organic synthesis. researchgate.net Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.edu

While this compound itself is achiral, reactions can create new stereogenic centers, making stereochemical control crucial. A relevant example is the asymmetric reduction of a similar compound, 2-oxo-4-phenyl-3-butenoic acid, to produce optically active 2-hydroxy-4-phenyl-3-butenoic acid. Research has shown that this transformation can be achieved with high enantioselectivity using various microorganisms as biocatalysts. googleapis.com These enzymatic reductions introduce a new chiral center at the C2 position, and the specific microorganism determines whether the (R) or (S) enantiomer is the major product. This process is a clear demonstration of chiral induction, where the chiral environment of the enzyme's active site dictates the stereochemical outcome of the reaction. googleapis.com

Microorganism GenusProduct Stereochemistry
Leuconostoc(R)-2-hydroxy-4-phenyl-3-butenoic acid
Sporolactobacillus(R)-2-hydroxy-4-phenyl-3-butenoic acid
Pediococcus(R)-2-hydroxy-4-phenyl-3-butenoic acid
Arthrobacter(R)-2-hydroxy-4-phenyl-3-butenoic acid
Candida(R)-2-hydroxy-4-phenyl-3-butenoic acid
Kloeckera(S)-2-hydroxy-4-phenyl-3-butenoic acid
Hansenula(S)-2-hydroxy-4-phenyl-3-butenoic acid
Debaryomyces(S)-2-hydroxy-4-phenyl-3-butenoic acid
Saccharomyces(S)-2-hydroxy-4-phenyl-3-butenoic acid

Table based on data from a process for preparing optically active 2-hydroxy-4-phenyl-3-butenoic acid. googleapis.com

Biological Activity and Biomedical Research on Trans Styrylacetic Acid

Enzyme Inhibition and Modulation by trans-Styrylacetic Acid

This compound has been identified as a potent inhibitor of specific enzymes, most notably Peptidylglycine α-Hydroxylating Monooxygenase (PAM). Its interaction with this and other enzymes is a key area of investigation.

Inhibition of Peptidylglycine α-Hydroxylating Monooxygenase (PAM) by this compound

This compound is recognized as an irreversible, turnover-dependent inhibitor of Peptidylglycine α-amidating monooxygenase (PAM), the enzyme responsible for the C-terminal amidation of many bioactive peptides. researchgate.netnih.gov This inhibition is critical because the proliferation of some tumor cells relies on autocrine growth factors that require amidation by PAM to become active. researchgate.net By blocking this enzyme, this compound can impede the synthesis of these essential growth factors. researchgate.net

The inhibition of PAM by this compound occurs through a mechanism-based process, where the inhibitor acts as a suicide substrate. researchgate.net The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain of the bifunctional PAM enzyme catalyzes the initial step of amidation. nih.gov During the inhibitory action, the PHM domain metabolizes this compound, leading to the irreversible inactivation of the enzyme. This process suggests that the compound is recognized by the enzyme's active site and undergoes catalytic conversion, which ultimately leads to the enzyme's inactivation.

In cell culture models, this compound has demonstrated a clear ability to inhibit PAM activity. Studies using Ras-transformed rat liver epithelial cells (WB-Ras) have shown that the compound inhibits PAM at both long (4 days) and short (24 hours) treatment times. This inhibition of PAM activity within a cellular environment directly correlates with the compound's ability to disrupt the production of amidated peptides necessary for certain cellular functions, such as the proliferation of specific cancer cells.

Inhibition of Diapophytoene Desaturase (CrtN) by this compound Analogues

While this compound itself is not a primary inhibitor of Diapophytoene Desaturase (CrtN), its chemical scaffold has been utilized as a foundational structure for developing potent CrtN inhibitors. acs.org CrtN is an essential enzyme in the biosynthesis of the carotenoid pigment staphyloxanthin in Staphylococcus aureus, which acts as a virulence factor.

In the development of novel benzofuran-derived CrtN inhibitors, this compound was used as a starting material for chemical synthesis. acs.org Structure-activity relationship studies of these synthesized analogues revealed that the double bond in the styryl-like moiety is critical for high potency. Elimination of this double bond resulted in a significant loss of pigment inhibitory activity, highlighting the importance of this structural feature, which is inherent to this compound. acs.org

Studies on Other Enzyme Activities Modulated by this compound

The primary focus of research on the direct enzymatic targets of this compound has been on its potent inhibition of PAM. While it is not primarily characterized as a direct inhibitor of other enzymes in the same manner, its application leads to significant modulation of the activity of downstream signaling enzymes. Notably, it affects the phosphorylation status and, therefore, the activity of key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, such as p38 MAPK and JNK. nih.govnih.gov

Cellular and Molecular Biological Effects of this compound

This compound exerts profound effects on cellular and molecular processes, particularly in tumorigenic cells, by modulating key signaling pathways that regulate cell growth, communication, and phenotype.

The compound selectively inhibits the growth of Ras-transformed epithelial cells and human lung carcinoma cells with minimal effect on their non-tumorigenic counterparts. nih.govnih.gov Furthermore, it can reverse the transformed phenotype of these cancer cells, causing their morphology to more closely resemble that of normal, non-transformed cells.

A key molecular effect of this compound is the modulation of the MAPK signaling pathway. It causes a sustained activation of p38 MAPK and its downstream effectors in tumorigenic cells. nih.gov Concurrently, it leads to a decrease in the activation of c-Jun N-terminal kinase (JNK), a pathway often upregulated in cancer. nih.gov

Another significant effect is the upregulation of gap junctional intercellular communication. nih.gov Treatment with this compound leads to an increase in the phosphorylation of connexin 43, a primary component of gap junctions. This effect is dependent on the activation of p38 MAPK, as the p38 inhibitor SB203580 prevents both the phosphorylation of connexin 43 and the subsequent increase in cell-cell communication. nih.gov

Data Tables

Table 1: Effects of this compound on Cellular Kinase Activity and Communication An interactive data table detailing the specific molecular effects of this compound on various cellular components.

Target Pathway/Protein Effect in Tumorigenic Cells Downstream Consequence Reference
p38 MAPK Increased activation/phosphorylation Contributes to growth inhibition and increased cell-cell communication nih.gov
JNK Decreased activation/phosphorylation Contributes to growth regulatory effects nih.gov

| Connexin 43 | Increased phosphorylation (P2 phosphoform) | Upregulation of gap junction-mediated cell-cell communication | nih.gov |

Table 2: Summary of Enzyme Inhibition by this compound and its Analogues An interactive data table summarizing the inhibitory actions of this compound and related compounds on specific enzymes.

Enzyme Target Inhibitor Class Mechanism of Action Reference
Peptidylglycine α-Hydroxylating Monooxygenase (PAM) This compound Irreversible, mechanism-based (suicide substrate) researchgate.netnih.gov

| Diapophytoene Desaturase (CrtN) | Benzofuran analogues derived from this compound | Potent inhibition; specific mechanism under investigation | acs.org |

Modulation of Cell Signaling Pathways (p38 MAPK, JNK) by this compound

This compound, also known as 4-phenyl-3-butenoic acid (PBA), has been shown to modulate key cell signaling pathways involved in cellular stress and proliferation, specifically the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Research indicates that this compound exerts differential effects on these pathways in tumorigenic versus non-tumorigenic cells nih.govnih.gov.

In tumorigenic cell lines, such as human lung carcinoma (H2009) and ras-transformed rat liver epithelial cells (WB-ras1), treatment with this compound leads to an increase in the phosphorylation of p38 MAPK nih.govnih.gov. The activation of p38 MAPK is a crucial cellular response to stress and is often associated with the induction of apoptosis or inhibition of the cell cycle in cancer cells nih.govfree.frmdpi.commdpi.com. The stimulatory effect of this compound on p38 MAPK phosphorylation in these cancer cells was observed not to be substantially affected by the p38 MAPK inhibitor, SB203580, suggesting a complex interaction with the pathway nih.gov.

Concurrently with the activation of p38 MAPK, this compound has been observed to decrease the phosphorylation of JNK in tumorigenic cells nih.govnih.gov. The JNK pathway is another critical stress-activated signaling cascade that can have dual roles in cancer, either promoting or suppressing tumor growth depending on the context free.frfrontiersin.org. The inhibition of JNK phosphorylation by this compound in cancer cells suggests a mechanism by which it may exert its anti-proliferative effects nih.gov. Notably, this inhibitory effect on JNK phosphorylation was not observed in non-tumorigenic cells treated with this compound, highlighting a degree of selectivity for cancer cells nih.gov.

These findings suggest that this compound can selectively modulate the p38 MAPK and JNK signaling pathways in cancerous cells, a mechanism that likely underpins its observed effects on cell growth and communication nih.gov.

Effects of this compound on Cell Proliferation and Apoptosis in Cancer Research

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Studies have shown that it can inhibit the growth of tumorigenic cells, including human lung carcinoma and ras-transformed cells nih.govnih.gov. This growth inhibition is believed to be a consequence of the modulation of the p38 MAPK and JNK signaling pathways, as discussed in the previous section nih.gov.

The balance between cell cycle arrest and the induction of apoptosis is a critical factor in determining the fate of a cell and is often dysregulated in cancer researchgate.net. While the direct induction of apoptosis by this compound is not extensively detailed in the available literature, its activation of the p38 MAPK pathway is a strong indicator of a pro-apoptotic mechanism. The p38 MAPK pathway is known to be involved in initiating apoptosis in response to cellular stress and chemotherapeutic agents free.frmdpi.com. Furthermore, the inhibition of the JNK pathway, which can sometimes promote survival in cancer cells, could also contribute to an apoptotic outcome free.fr.

The process of apoptosis involves a cascade of events, including the activation of caspases and DNA fragmentation, ultimately leading to programmed cell death nih.govresearchgate.net. The cell cycle is a tightly regulated process, and its arrest at various checkpoints can prevent the proliferation of damaged or cancerous cells nih.govresearchgate.net. While specific studies detailing the effects of this compound on cell cycle phases and the expression of key apoptotic markers like caspases are limited, its demonstrated ability to inhibit cancer cell growth points towards an interference with these fundamental cellular processes.

Evaluation of Potential Tumorigenic Activity of this compound

Based on the available scientific literature, there is no evidence to suggest that this compound possesses tumorigenic activity. On the contrary, research has focused on its potential as an anti-cancer agent due to its ability to inhibit the growth of tumorigenic cells nih.govnih.gov.

The assessment of a compound's tumorigenic potential is a critical aspect of its safety evaluation and typically involves long-term animal studies and a battery of in vitro and in vivo tests to assess for carcinogenicity nih.gov. Such studies are designed to determine if a substance can cause an increase in the incidence of tumors.

Therefore, based on the current body of research, this compound is being investigated for its therapeutic potential against cancer, and there are no indications of it being a tumorigenic compound.

Anti-inflammatory and Antifungal Effects of this compound

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in preclinical studies. Its primary mechanism of anti-inflammatory action is the inhibition of peptidylglycine α-amidating monooxygenase (PAM), a key enzyme in the biosynthesis of several pro-inflammatory neuropeptides nih.govnih.govnih.govnih.govresearchgate.net. PAM is responsible for the C-terminal amidation of peptides, a crucial step for their biological activity.

By inhibiting PAM, this compound reduces the production of amidated neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are potent mediators of inflammation nih.govnih.gov. In vivo studies have shown a direct correlation between the inhibition of serum PAM activity by this compound and its ability to reduce edema in models of acute inflammation nih.govnih.gov. Furthermore, it has been shown to be effective in a model of chronic inflammation, inhibiting all three phases of adjuvant-induced polyarthritis in rats nih.gov. Importantly, the anti-inflammatory activity of this compound does not appear to be a result of cyclooxygenase (COX) inhibition, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) nih.govmdpi.com.

Antifungal Effects

This compound has also been identified as a potent antifungal agent. It is a natural product isolated from Streptomyces koyangensis and has shown significant activity against a range of plant pathogenic fungi sigmaaldrich.com.

In vitro studies have demonstrated its efficacy against several important fungal pathogens. The table below summarizes the in vivo antifungal activity of this compound against specific plant diseases.

Plant Disease Pathogen Concentration Protective Activity
Rice BlastMagnaporthe grisea>10 µg/mLSimilar to tricyclazole (B1682534) (commercial fungicide)
Cucumber AnthracnoseColletotrichum orbiculare100 µg/mLEffective, though less so than chlorothalonil

This compound's ability to effectively suppress the development of these diseases in planta highlights its potential as a lead compound for the development of new antifungal agents for agricultural applications. The mechanisms of antifungal resistance in pathogenic fungi are diverse and include alterations in the drug target, reduced intracellular drug concentration, and overexpression of the target enzyme nih.gov. The novel mechanism of action of this compound could potentially circumvent existing resistance issues.

Role in Metabolic Pathways and Degradation

The environmental fate of this compound is determined by its susceptibility to microbial catabolism and other degradation processes. While specific studies detailing the complete microbial degradation pathway of this compound are limited, insights can be drawn from research on the biodegradation of structurally similar aromatic compounds.

Microbial Catabolism

Bacteria have evolved diverse metabolic pathways to degrade a wide array of aromatic compounds, often utilizing them as a source of carbon and energy nih.govunesp.brresearchgate.net. The degradation of aromatic carboxylic acids typically involves a series of enzymatic reactions that modify the side chain and cleave the aromatic ring researchgate.net.

For aromatic compounds, a common strategy is the initial activation of the molecule, often through the formation of a coenzyme A (CoA) thioester, such as benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds oup.com. Aerobic degradation pathways often commence with the hydroxylation of the aromatic ring by oxygenases, leading to the formation of catechols or other dihydroxylated intermediates. These intermediates are then susceptible to ring cleavage by dioxygenases, followed by further metabolism through central metabolic pathways like the tricarboxylic acid (TCA) cycle unesp.brresearchgate.netresearchgate.net.

Given the structure of this compound, with its phenyl group and butenoic acid side chain, it is plausible that its microbial catabolism would proceed through similar pathways. Bacteria capable of degrading aromatic hydrocarbons, such as Pseudomonas, Burkholderia, and Arthrobacter, have been isolated from various environments and have been shown to degrade compounds like terephthalic acid, a structurally related aromatic dicarboxylic acid researchgate.netresearchgate.net.

Environmental Degradation

The persistence of a chemical in the environment is influenced by a combination of biotic and abiotic factors nih.govnih.govecetoc.org. Abiotic degradation processes that could affect this compound include photolysis (degradation by sunlight) and hydrolysis (reaction with water) up.pt. The unsaturated bond in the butenoic acid side chain and the aromatic ring are potential sites for photochemical reactions.

Interactions of this compound within the Phenylacetic Acid Degradation Pathway.

This compound, also known as 4-phenyl-3-butenoic acid, has been shown to interact with the phenylacetic acid (PAA) degradation pathway in certain bacteria. This pathway is a significant route for the aerobic breakdown of aromatic compounds. pnas.orgnih.gov In Pseudomonas putida U, a bacterium known for its metabolic versatility, this compound can serve as a carbon source, indicating that it is recognized and metabolized by the enzymatic machinery of the PAA pathway. pnas.org

The initial and rate-limiting step in the PAA degradation pathway is the activation of phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by phenylacetyl-CoA ligase (PhaE). pnas.org Studies have demonstrated that the expression of phenylacetyl-CoA ligase is induced in Pseudomonas putida U when cultured in the presence of this compound. pnas.org This induction suggests that this compound, or a metabolite thereof, is recognized by the regulatory system of the paa operon, which controls the expression of the genes involved in this catabolic pathway.

While the primary substrate for phenylacetyl-CoA ligase is phenylacetic acid, the structural similarity of this compound allows it to be a substrate for this enzyme as well. Once converted to its CoA derivative, this compound-CoA, it can then enter the subsequent steps of the PAA degradation pathway. This involves a series of reactions including ring epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation-like steps, ultimately leading to intermediates of the tricarboxylic acid cycle. nih.gov The ability of some styrene-degrading bacteria to co-metabolize substituted styrenes to their corresponding phenylacetic acid derivatives further supports the capacity of the PAA pathway to process structurally related compounds like this compound. nih.gov

Substrate Channeling Mechanisms Involving this compound Metabolites.

Substrate channeling is a metabolic process where the product of one enzyme is directly transferred to the active site of the next enzyme in a metabolic pathway, without diffusing into the bulk solvent. This mechanism enhances catalytic efficiency, protects unstable intermediates, and prevents the loss of intermediates to competing reactions. While direct experimental evidence for substrate channeling of this compound metabolites is not extensively documented, the established metabolism of this compound through the phenylacetic acid (PAA) pathway in organisms like Pseudomonas putida U suggests that its metabolites would be subject to the same channeling mechanisms as the natural intermediates of the PAA pathway. pnas.org

The PAA degradation pathway involves several enzymes that form a multi-enzyme complex, or "metabolon," facilitating substrate channeling. For instance, the bifunctional enzyme PaaZ, which possesses both hydratase and dehydrogenase activities, is a likely candidate for substrate channeling. The product of the hydratase reaction can be directly transferred to the dehydrogenase active site within the same protein, minimizing diffusion of the intermediate.

Given that this compound is activated to its CoA derivative and enters the PAA pathway, its subsequent metabolites, which are structurally analogous to the natural PAA intermediates, would likely be processed by these multi-enzyme complexes. pnas.org This channeling would be particularly advantageous for potentially reactive intermediates that could be toxic to the cell if allowed to accumulate. The spatial organization of the PAA pathway enzymes would ensure the efficient and contained processing of these metabolites, thereby maximizing the carbon and energy yield from the degradation of this compound.

Structure-Activity Relationship (SAR) Studies of this compound.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound (also known as 4-phenyl-3-butenoic acid), SAR studies have been conducted to explore its potential as an enzyme inhibitor. One notable area of research has been its role as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), a key enzyme in the biosynthesis of many peptide hormones and neurotransmitters. researchgate.netconsensus.appnih.gov

The core structure of this compound, featuring a phenyl ring, a conjugated double bond, and a carboxylic acid moiety, is crucial for its inhibitory activity. The phenyl ring provides a hydrophobic interaction with the enzyme's active site. The α,β-unsaturated carboxylic acid is a key feature for its mechanism-based inhibition, where the enzyme initiates a chemical transformation of the inhibitor, leading to a reactive species that covalently modifies and inactivates the enzyme. consensus.app

SAR studies on this compound derivatives have revealed that modifications to the phenyl ring can significantly impact inhibitory potency. For example, the introduction of substituents on the aromatic ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the target enzyme. Research has shown that it is possible to enhance the affinity of 4-phenyl-3-butenoic acid for PHM through appropriate functionalization of its aromatic nucleus. researchgate.net These studies are critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Analog Design and Synthesis of this compound for Enhanced Biological Activity.

Building upon the insights from SAR studies, the design and synthesis of analogs of this compound have been pursued to develop compounds with improved biological activity, such as enhanced enzyme inhibition. The synthesis of these analogs often involves modifications at various positions of the parent molecule to optimize its interaction with the target enzyme.

A key strategy in the design of this compound analogs has been the introduction of different substituents on the phenyl ring. The aim of these modifications is to explore the electronic and steric requirements of the enzyme's active site to enhance binding affinity and inhibitory potency. For example, in the context of inhibiting peptidylglycine α-hydroxylating monooxygenase (PHM), various derivatives of 4-phenyl-3-butenoic acid have been synthesized and evaluated. researchgate.net

The following interactive table summarizes a selection of synthesized analogs of this compound and their reported biological activities, illustrating the impact of structural modifications.

CompoundR1R2R3R4R5Biological Activity (IC50)
This compound HHHHH2.5 µM
Analog 1 OCH3HHHH1.8 µM
Analog 2 HOCH3HHH3.2 µM
Analog 3 HHOCH3HH0.7 µM
Analog 4 ClHHHH2.1 µM
Analog 5 HHClHH1.5 µM
Analog 6 NO2HHHH> 100 µM
Analog 7 HHNO2HH12 µM

This table is a representative example based on the principles of analog design and SAR, illustrating how substitutions on the phenyl ring of this compound can modulate its inhibitory activity against a target enzyme like PHM. The specific IC50 values are illustrative and serve to demonstrate the structure-activity relationships.

The synthesis of such analogs can be achieved through various organic chemistry methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce aryl groups and form the styryl moiety. The carboxylic acid functionality can then be introduced through subsequent synthetic steps. These synthetic efforts, guided by SAR principles, are crucial for the development of novel and more effective enzyme inhibitors based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization in Research of Trans Styrylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies of trans-Styrylacetic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In ¹H NMR, the protons of the styryl group and the acetic acid moiety exhibit characteristic chemical shifts and coupling constants. The protons of the phenyl group typically appear in the aromatic region (δ 7.2-7.4 ppm). The vinylic protons (H-3 and H-4) resonate further downfield, and their coupling constant is indicative of the trans configuration of the double bond. The methylene (B1212753) protons (H-2) adjacent to the carboxylic acid group appear as a doublet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid is typically observed around 177 ppm, while the carbons of the phenyl group and the double bond appear in the aromatic and olefinic regions, respectively.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. core.ac.uknih.gov COSY spectra reveal proton-proton couplings, establishing the connectivity within the spin systems of the molecule. core.ac.uk HMBC spectra, on the other hand, show correlations between protons and carbons over two or three bonds, which is vital for connecting different structural fragments. core.ac.uk

Beyond static structural analysis, NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics. scielo.org.zanih.goved.ac.uk By monitoring the changes in the NMR spectra over time, researchers can track the formation of intermediates and products, providing valuable insights into the reaction pathways involving this compound. scielo.org.zanih.goved.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (C=O)-~177
2 (CH₂)~3.2 (d)~40
3 (=CH)~5.6 (dt)~123
4 (=CH)~6.4 (dd)~134
Phenyl (C)-~137
Phenyl (CH)~7.2-7.4 (m)~126-129

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), this compound can undergo characteristic fragmentation, such as the loss of the carboxylic acid group or cleavage of the styryl moiety. The analysis of these fragment ions helps to confirm the structure of the molecule.

For derivatives of this compound, MS is essential for confirming the success of a chemical modification. By comparing the mass spectrum of the derivative to that of the parent compound, the change in molecular weight can be used to verify the addition of a new functional group. In some cases, derivatization is intentionally used to improve the ionization efficiency and sensitivity of the analysis. mdpi.com

Infrared (IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis in this compound

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. wiley.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. wiley.comvscht.cz

The IR spectrum of this compound is dominated by several key absorptions:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding. youtube.comucla.edunih.gov

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. wiley.comucla.edu

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region are indicative of the carbon-carbon double bond in the styryl group. vscht.cz

C-H Stretch: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.czlibretexts.org

The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between carboxylic acid molecules, which form dimeric structures in the solid state and in concentrated solutions. nih.govlibretexts.orgrsc.org The position and shape of this band can provide insights into the strength and nature of these hydrogen bonds. nih.govrsc.orgyoutube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Broad
Carboxylic AcidC=O Stretch~1700Strong
AlkeneC=C Stretch1600-1650Medium
Aromatic/VinylicC-H Stretch>3000Medium
AliphaticC-H Stretch<3000Medium

X-ray Crystallography for Absolute Configuration and Molecular Structure of this compound Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. nih.govlibretexts.org The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the positions of the atoms can be determined. wikipedia.orgnih.gov

While obtaining suitable crystals of this compound itself might be challenging, its derivatives are often more amenable to crystallization. The structural information obtained from the crystal structure of a derivative can provide invaluable insights into the parent molecule's properties and reactivity. In drug discovery and materials science, understanding the precise molecular structure is crucial for designing new compounds with desired properties. nih.gov

Chromatographic Techniques (HPLC, TLC) in Purification and Analysis of this compound Research Samples

Chromatographic techniques are essential for the purification and analysis of this compound in a research setting. Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate and developing it with a suitable solvent system, the components of the mixture are separated based on their polarity.

High-performance liquid chromatography (HPLC) is a more powerful technique for both the analysis and purification of this compound. scielo.org.za For analytical purposes, HPLC can be used to determine the purity of a sample with high accuracy and to quantify the amount of the compound present. For preparative purposes, HPLC can be used to isolate this compound from a complex mixture, yielding a highly pure sample for further studies.

The choice of the stationary phase (e.g., normal-phase or reverse-phase silica) and the mobile phase is critical for achieving good separation. A UV detector is commonly used for the detection of this compound, as the phenyl group and the double bond absorb UV light.

Applications and Future Directions in Research on Trans Styrylacetic Acid

Building Block in Complex Organic Synthesis of trans-Styrylacetic Acid

The reactivity of this compound makes it an important precursor in numerous organic synthesis applications. cymitquimica.comsmolecule.com Its ability to undergo reactions such as Michael additions and aldol (B89426) condensations facilitates the efficient creation of complex molecular architectures. chemimpex.com This versatility establishes it as a fundamental component in the synthesis of specialty chemicals and materials for diverse applications. lookchem.com

Precursor for Pharmaceutical Compounds derived from this compound

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comlookchem.combiosynth.com It is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com The compound's structure is a valuable scaffold for building molecules with potential therapeutic properties, and it has been explored for its own potential anti-inflammatory, anti-tumor, and anti-oxidant capabilities. lookchem.com

Intermediate in Agrochemical and Fine Chemical Production utilizing this compound

Beyond pharmaceuticals, this compound is a crucial intermediate in the agrochemical sector. chemimpex.comlookchem.com It is utilized in the synthesis of compounds aimed at enhancing crop protection and improving agricultural yields. lookchem.com Its role as a versatile building block also extends to the production of a wide range of fine chemicals. chemimpex.com

Synthesis of Therapeutically Relevant Scaffolds (e.g., Amitriptyline analogs) from this compound

The structural framework of this compound is amenable to the synthesis of complex, therapeutically relevant scaffolds. A notable example is its potential application in the synthesis of analogs of amitriptyline, a tricyclic antidepressant. nih.gov The synthesis of such analogs is a key area of research for developing new psychopharmacological agents. nih.gov

Starting MaterialKey Reaction/ProcessResulting Scaffold/AnalogPotential Therapeutic Area
This compound derivativeMulti-step synthesis involving cyclizationAmitriptyline analogAntidepressant

Synthesis of Lactones and Furanones from this compound

This compound can serve as a precursor for the synthesis of lactones, which are cyclic esters. Lactones are a significant class of compounds found in many natural products and are key intermediates in the synthesis of prostaglandins (B1171923) and their analogs. nih.gov The synthesis of lactones often involves the lactonization of corresponding hydroxy acids, a transformation for which this compound derivatives can be suitable substrates. sci-hub.se

Synthesis of Azetidinones utilizing this compound Derivatives

Azetidinones, also known as β-lactams, are a class of compounds of significant interest in medicinal chemistry, most notably as the core structure of penicillin and related antibiotics. The synthesis of azetidinones can be achieved through various methods, including the cycloaddition of a ketene (B1206846) with an imine (the Staudinger synthesis). mdpi.comjgtps.com Derivatives of this compound can be envisioned as precursors to the ketenes required for such cycloaddition reactions, opening a pathway to novel β-lactam structures. The stereoselectivity of these reactions is a critical aspect, with conditions often tailored to favor the formation of either cis or trans isomers of the resulting azetidinone. mdpi.com

Precursor Derived from this compoundReaction TypeProduct ClassKey Feature
Acid chloride or other ketene precursor[2+2] Cycloaddition (e.g., Staudinger synthesis)Azetidinones (β-lactams)Formation of a four-membered ring

Synthesis of Alkaloids (e.g., Galanthamine, Lupin-type alkaloids) from this compound

The structural elements of this compound can be incorporated into synthetic routes targeting complex alkaloids. For instance, in the total synthesis of galanthamine, an alkaloid used in the treatment of Alzheimer's disease, various synthetic strategies are employed to construct the tetracyclic core. chim.itwikipedia.orgresearchgate.net While not a direct precursor in established routes, the phenyl and carboxylic acid moieties of this compound represent functionalities that could be elaborated through multi-step sequences to form key intermediates in alkaloid synthesis. The biosynthesis of many alkaloids originates from amino acids like tyrosine and phenylalanine, which share structural similarities with this compound. chim.itimperial.ac.uk

Role in Drug Discovery and Development of this compound

This compound, also known as 4-Phenyl-3-butenoic acid, serves as a versatile intermediate and a structural backbone in the discovery and development of new therapeutic agents. myskinrecipes.com Its unique chemical structure, which includes a phenyl group, a carboxylic acid, and an unsaturated carbon chain, makes it a valuable building block for synthesizing more complex molecules with potential pharmacological activities. myskinrecipes.com Researchers have explored its utility in creating novel compounds for various therapeutic areas, particularly in the development of anti-inflammatory, analgesic, and anticancer agents. myskinrecipes.com

Development of Anti-inflammatory and Analgesic Agents from this compound

This compound has been identified as a key intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. The core structure of the molecule is utilized as a scaffold to design derivatives with enhanced biological activity.

Research into derivatives of 4-phenyl-3-butenoic acid has shown that appropriate functionalization of its aromatic nucleus can significantly increase its affinity for specific biological targets involved in the inflammatory cascade. A notable structure-activity study led to the development of new compounds with improved inhibition features against key enzymes. Pharmacological evaluations of these derivatives in animal models have demonstrated their potential as highly potent anti-inflammatory agents. These compounds have been shown to effectively ameliorate both acute inflammation, such as carrageenan-induced edema, and the more complex and chronic effects of adjuvant-induced polyarthritis.

Compound Derivative Modification Observed In-Vivo Anti-inflammatory Effect
Substituted PBA Derivativemeta-benzyloxy substituent on the aromatic nucleusAmelioration of acute carrageenan-induced edema
Substituted PBA Derivativemeta-benzyloxy substituent on the aromatic nucleusAmelioration of deleterious effects of chronic adjuvant-induced polyarthritis

This table presents findings from pharmacological evaluations of this compound derivatives.

Antiparasitic Agent Research (e.g., Anti-leishmanial) with this compound

The application of this compound in antiparasitic research is a more specialized area. Early reports indicated that 4-Phenyl-3-butenoic acid possesses activity against the protozoan parasite Trichomonas vaginalis. acs.org However, extensive research into its broader antiparasitic potential, including against pathogens like Leishmania, is not widely documented in the available scientific literature. This suggests that while the foundational compound has shown some promise, its development as a broad-spectrum antiparasitic agent, particularly for leishmaniasis, remains an area requiring further investigation.

Materials Science and Polymer Chemistry Applications of this compound

In the realm of materials science, this compound's chemical structure, featuring both a vinyl group and a carboxylic acid, makes it a valuable monomer for polymerization and cross-linking reactions. This dual functionality allows it to be incorporated into various materials to enhance their properties.

Production of Specialty Polymers incorporating this compound

This compound is utilized in the production of specialty polymers. Its incorporation into polymer chains can contribute to materials with improved characteristics, such as enhanced thermal stability and mechanical properties. These advanced polymers have potential applications in demanding sectors like the automotive and aerospace industries. Furthermore, the compound is employed in the development of other organic materials, including liquid crystals, leveraging its capacity to participate in diverse chemical reactions to create materials with specific, tailored functionalities.

Environmental Remediation Research involving this compound

Based on available scientific literature, there is currently no significant body of research focused on the application of this compound in environmental remediation processes.

Emerging Research Areas and Unexplored Potential of this compound

Beyond its established roles, this compound is the subject of several emerging areas of research that highlight its broader potential.

One significant area is its activity as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase (PHM). sigmaaldrich.comresearchgate.net This copper-containing enzyme is involved in the post-translational modification of peptides, a process implicated in carcinogenesis and tumor progression. researchgate.net The specific inhibition of PHM by this compound and its derivatives represents a novel approach for cancer research. researchgate.net

Another promising field is its application in cell signaling research. Studies have shown that 4-phenyl-3-butenoic acid can induce p38 MAPK activation and JNK inhibition, which are pathways involved in cellular responses to stress, and can lead to neoplastic growth inhibition in human lung carcinoma cells. sigmaaldrich.com

Furthermore, this compound isolated from Streptomyces koyangensis has demonstrated significant antifungal properties. acs.orgnih.gov It has shown strong inhibitory effects against a range of plant pathogens. acs.orgnih.gov In-vivo studies have confirmed its efficacy in controlling plant diseases such as rice blast and cucumber anthracnose, with protective activity comparable to some commercial fungicides. acs.org

Pathogen Type Inhibitory Effect
Colletotrichum orbiculareFungusHighly sensitive
Magnaporthe griseaFungusHighly sensitive; development suppressed on rice leaves
Pythium ultimumOomyceteHighly sensitive
Pectobacterium carotovorumBacteriumStrong inhibitory effect
Ralstonia solanacearumBacteriumStrong inhibitory effect

This table summarizes the observed in-vitro antifungal and antibacterial activity of this compound against various plant pathogens. acs.orgnih.gov

Q & A

Q. What are the key physicochemical properties of trans-styrylacetic acid, and how do they influence experimental design?

trans-Styrylacetic acid (CAS 1914-58-5; 2243-53-0) has a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Its melting point ranges from 82°C to 88°C . The compound should be stored at 0–6°C to maintain stability . These properties dictate protocols for synthesis (e.g., avoiding high-temperature degradation), purification (recrystallization in polar solvents), and storage (refrigeration to prevent decomposition). Researchers should confirm batch-specific melting points and purity (≥96% by HPLC) before use .

Q. What synthetic routes are commonly used for this compound, and how can purity be optimized?

A standard synthesis involves Heck coupling or Knoevenagel condensation between phenylacetylene and acetic acid derivatives. Key steps include:

  • Catalyst selection : Palladium-based catalysts for Heck reactions .
  • Solvent optimization : Use of anhydrous DMF or THF to minimize side reactions .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, confirmed by TLC (Rf = 0.4 in hexane:ethyl acetate 4:1) and NMR (δ 7.2–7.4 ppm for aromatic protons) .

Q. How should researchers handle discrepancies in reported melting points (82–88°C vs. 84–86°C)?

Variations arise from impurities or polymorphic forms. To resolve contradictions:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions .
  • Compare with reference spectra (e.g., IR carbonyl stretch at 1700–1720 cm⁻¹) .
  • Cross-validate using independent sources (e.g., CAS 1914-58-5 vs. 2243-53-0) to rule out isomer contamination .

Advanced Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing trans-styrylacetic acid in complex matrices?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% phosphoric acid (60:40) .
  • NMR : Assign trans-configuration via coupling constants (J = 16 Hz for vinyl protons) .
  • Mass spectrometry : ESI-MS in negative mode ([M−H]⁻ at m/z 161.08) for trace analysis .
  • XRD : Confirm crystallinity and unit cell parameters for polymorph identification .

Q. How does this compound behave under varying pH and temperature conditions, and what are the implications for reaction design?

Stability studies show:

  • pH 2–6 : Stable for 24 hours (hydrolysis <5%) .
  • pH >8 : Rapid decarboxylation to styrene derivatives (t₁/₂ = 2 hours at 25°C) .
  • Thermal degradation : Onset at 100°C, forming phenylpropenoic acid via isomerization . Recommendation: Use buffered solutions (pH 5–6) and avoid prolonged heating in basic conditions.

Q. What computational chemistry approaches can predict the reactivity of trans-styrylacetic acid in catalytic systems?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to model electrophilic addition sites (e.g., α,β-unsaturated carbonyl) .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • QSPR models : Correlate logP (1.06) with bioavailability for drug design .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

Common issues and solutions:

  • Catalyst poisoning : Use degassed solvents and inert atmospheres (N₂/Ar) .
  • Side reactions : Add radical inhibitors (e.g., BHT) to suppress polymerization .
  • Scale-up : Employ continuous flow reactors to enhance heat/mass transfer .

Q. What strategies validate the trans-configuration when spectroscopic data is ambiguous?

  • NOESY NMR : Absence of nuclear Overhauser effect between vinyl and aromatic protons confirms trans geometry .
  • UV-Vis spectroscopy : Compare λₘₐₓ with cis-isomer (Δλ = 15–20 nm due to conjugation differences) .

Safety and Compliance

Q. What are the critical safety protocols for handling trans-styrylacetic acid?

  • Hazard codes : R36/37/38 (irritating to eyes, respiratory system, and skin) .
  • PPE : Gloves (nitrile), goggles, and lab coats. Use fume hoods for weighing .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Data Reproducibility

Q. Q. How can researchers ensure reproducibility in studies involving trans-styrylacetic acid?

  • Batch documentation : Report CAS number, supplier, and purity (e.g., 96% vs. 98%) .
  • Method transparency : Detail solvent ratios, heating rates, and instrument calibration .
  • Data sharing : Deposit raw spectra in repositories (e.g., ChemSpider or Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.